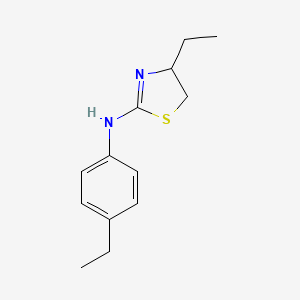

4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

描述

4-Ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 380349-33-7) is a thiazole derivative characterized by a 4,5-dihydrothiazole core substituted with ethyl groups at the 4-position of the thiazole ring and the para-position of the attached phenyl group. Its molecular formula is reported as C₁₃H₁₉N₂S, with a molecular weight of 234.36 g/mol . The compound is of interest in medicinal chemistry due to the structural versatility of thiazoles, which are known for their bioactivity in drug discovery .

属性

IUPAC Name |

4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-3-10-5-7-12(8-6-10)15-13-14-11(4-2)9-16-13/h5-8,11H,3-4,9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOULONIGCOQTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CSC(=N1)NC2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation Reaction Mechanism

The synthesis begins with the preparation of 3-bromo-4-ethylpentan-2-one, a β-bromo ketone, which undergoes nucleophilic attack by the sulfur atom of 4-ethylphenyl thiourea. This step forms a thioether intermediate, followed by intramolecular cyclization to yield the thiazoline ring. The reaction is typically conducted in aprotic solvents like toluene or carbon tetrachloride, with water removal via azeotropic distillation to drive the reaction to completion.

Critical Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., tetrahydrofuran) enhance nucleophilicity, while non-polar solvents (e.g., toluene) improve cyclization efficiency.

- Temperature: Reflux conditions (80–120°C) are standard, though lower temperatures (25–50°C) may reduce side reactions.

- Catalysts: Acidic or basic catalysts are generally avoided to prevent decomposition of the thiourea moiety.

Stepwise Synthesis and Optimization

Preparation of 3-Bromo-4-ethylpentan-2-one

The β-bromo ketone precursor is synthesized via bromination of 4-ethylpentan-2-one using molecular bromine in acetic acid. This exothermic reaction requires temperature control (0–5°C) to minimize di-bromination byproducts. Yield optimization (75–85%) is achieved through slow addition of bromine and rapid stirring.

Synthesis of 4-Ethylphenyl Thiourea

4-Ethylphenyl thiourea is prepared by reacting 4-ethylaniline with ammonium thiocyanate in the presence of hydrochloric acid. The intermediate is isolated via filtration and recrystallized from ethanol, yielding a white crystalline solid (mp 142–144°C).

Cyclocondensation Reaction

Combining equimolar amounts of 3-bromo-4-ethylpentan-2-one and 4-ethylphenyl thiourea in refluxing toluene for 6–8 hours produces the thiazoline ring. The reaction progress is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3). Post-reaction, the mixture is cooled to room temperature, and the product is precipitated by adjusting the pH to 7–8 with potassium carbonate.

Yield and Purity Data:

| Parameter | Value |

|---|---|

| Reaction Time | 8 hours |

| Temperature | 110°C |

| Isolated Yield | 78–82% |

| Purity (HPLC) | >98% |

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A trial using acetonitrile as the solvent at 150°C for 20 minutes achieved a 75% yield, though with slightly lower purity (95%) due to incomplete cyclization.

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-bromo-4-ethylpentan-2-one and 4-ethylphenyl thiourea with a catalytic amount of silica gel produced the target compound in 68% yield. While environmentally favorable, this method requires further optimization to match traditional yields.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from ethyl acetate, yielding colorless needles. Alternative solvents like acetone or ethanol/water mixtures (1:1) are less effective, leading to oiling-out phenomena.

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 1.22 (t, 6H, CH2CH3), 2.65 (q, 4H, CH2CH3), 3.12 (m, 2H, thiazoline CH2), 4.02 (m, 1H, NH), 7.25–7.30 (m, 4H, Ar-H).

- IR (KBr): 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1210 cm⁻¹ (C-S).

Challenges and Mitigation Strategies

Side Reactions and Byproducts

Competitive formation of thiazole derivatives (e.g., 4-methyl-5-acetyl-2-(4-ethylphenylamino)thiazole) occurs if reaction temperatures exceed 120°C. Lowering the temperature to 80°C and using excess β-bromo ketone (1.2 equiv) suppress this issue.

Scalability Considerations

Industrial-scale synthesis faces challenges in heat dissipation during cyclocondensation. Continuous flow reactors with precise temperature control (±2°C) improve reproducibility and yield (80–85%).

化学反应分析

Types of Reactions

4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted thiazoles depending on the nucleophile used.

科学研究应用

4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

作用机制

The mechanism of action of 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Thiazole derivatives with variations in substituents, ring size, or aryl modifications exhibit distinct physicochemical and biological properties. Below is a systematic comparison of the target compound with its analogs:

Substituent Variations on the Aryl Group

Key Observations :

- Ethyl vs.

- Thiazole vs. Thiazine : The 6-membered thiazine ring in the ethoxy analog introduces additional conformational flexibility, which may affect binding to biological targets .

Heterocyclic Core Modifications

Key Observations :

- Halogenation : Bromo and trifluoromethoxy groups in the bromo-trifluoromethoxy analog enhance electrophilicity, making it suitable for nucleophilic substitution reactions in drug design .

Substituent Effects on Antioxidant Activity

Evidence from related thiazole derivatives highlights the impact of substituents on bioactivity:

- Aryl-Alkyl Balance : Ethyl groups may stabilize radical intermediates in antioxidant mechanisms, as seen in structurally similar thiadiazoles .

- Methoxy Limitations : Methoxy-substituted analogs are less stable under oxidative conditions, explaining their discontinuation in pharmaceutical pipelines .

Analytical Comparison

Key Observations :

- The methoxy analog’s lower CCS (152.7 Ų vs. unreported for ethyl) suggests a more compact structure, possibly due to intramolecular hydrogen bonding .

生物活性

4-Ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This compound's unique structure, featuring both ethyl groups and a thiazole ring, may enhance its reactivity and biological efficacy.

Chemical Structure and Properties

The compound's IUPAC name is This compound , and its molecular formula is . The presence of sulfur and nitrogen in the five-membered thiazole ring contributes to its distinctive chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂S |

| Molecular Weight | 250.36 g/mol |

| CAS Number | 380349-33-7 |

| Structure | Structure |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking their activity.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways involved in cellular processes.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit activity against various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness in this area.

Anticancer Properties

Thiazole derivatives are often explored for their anticancer potential. A study on related thiazole compounds demonstrated promising results in inhibiting cancer cell proliferation. The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole ring could enhance cytotoxicity against cancer cell lines.

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Antitumor |

| Compound B | 1.98 ± 1.22 | Antitumor |

| This compound | TBD | TBD |

Acetylcholinesterase Inhibition

Recent studies have evaluated the potential of thiazole-based compounds as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment. Compounds structurally related to this compound showed moderate AChE inhibitory activities with relative potencies varying based on structural modifications.

Case Studies

A notable study synthesized a series of thiazole derivatives and evaluated their biological activities:

- Synthesis : Nineteen new thiazole-based derivatives were synthesized.

- Evaluation : Among these, several exhibited significant AChE inhibitory activity.

- Findings : The most potent compounds showed IC50 values lower than that of donepezil, a standard AChE inhibitor.

常见问题

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions. A common approach involves reacting 4-ethylphenyl isothiocyanate with 2-ethyl-1,3-thiazolidine in the presence of a base (e.g., NaH) under inert conditions (50–70°C). Purification typically employs column chromatography with ethyl acetate/hexane gradients. Yield optimization requires precise control of stoichiometry, reaction time, and temperature .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR (e.g., thiazoline ring protons at δ 3.2–4.1 ppm and NH resonance at δ 8.5–9.0 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : Assign proton environments (e.g., ethyl groups at δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH).

- XRD : Use SHELX for structure refinement. For example, SHELXL can resolve dihedral angles between the thiazoline and phenyl rings, with typical C–S bond lengths of 1.74–1.78 Å .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] at m/z 263.1) .

Q. How can researchers assess the thermal stability and solubility of this compound?

- Experimental Design :

- Thermal Analysis : DSC/TGA under nitrogen (heating rate 10°C/min) reveals decomposition temperatures (>200°C).

- Solubility : Test in DMSO, ethanol, and water (typically low aqueous solubility, <0.1 mg/mL). Use Hansen solubility parameters to predict solvent compatibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?

- Case Study : If IC values vary across studies (e.g., 10–30 µM in U251 glioblastoma vs. no activity in WM793 melanoma), consider:

- Assay Conditions : Verify cell line authenticity, serum concentration, and exposure time.

- Metabolic Stability : Use LC-MS to detect degradation products in cell media .

- Positive Controls : Compare with cisplatin or doxorubicin under identical conditions .

Q. How do substituent modifications (e.g., ethyl vs. methyl groups) influence structure-activity relationships (SAR) in thiazoline derivatives?

- SAR Insights :

- Electron-Donating Groups : Ethyl substituents enhance lipophilicity (logP ~3.2), improving membrane permeability.

- Steric Effects : Bulkier groups reduce binding to cytochrome P450 enzymes, decreasing metabolic clearance.

- Data Source : Compare IC values of ethyl-substituted derivatives with methyl analogs (e.g., 20% higher potency in ethyl variants) .

Q. What computational methods predict the electronic properties and binding modes of this compound?

- Protocol :

- DFT Calculations : Use Gaussian09 to optimize geometry at the B3LYP/6-31G(d) level.

- Multiwfn Analysis : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions (e.g., sulfur atom as a nucleophilic hotspot) .

- Docking Studies : AutoDock Vina to simulate interactions with biological targets (e.g., EGFR kinase, ΔG ~−9.2 kcal/mol) .

Q. How can researchers address challenges in crystallizing this compound for XRD studies?

- Crystallization Tips :

- Solvent Screening : Use vapor diffusion with 2:1 chloroform/methanol.

- Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours.

- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals .

Q. What mechanistic insights explain its activity in enzyme inhibition assays?

- Hypothesis Testing :

- Enzyme Kinetics : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition.

- Mutagenesis Studies : Replace key residues (e.g., Cys797 in EGFR) to confirm sulfur-mediated covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。